
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride
Übersicht
Beschreibung
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride (CAS: 1204818-19-8) is a fluorinated β-amino acid derivative with the molecular formula C₁₀H₁₁ClF₃NO₂ and a molecular weight of 269.65 g/mol. It is characterized by a chiral (R)-configured amino group and a 2,4,5-trifluorophenyl substituent. This compound serves as a critical intermediate in pharmaceutical synthesis, notably as an impurity standard in the production of sitagliptin phosphate, a dipeptidyl peptidase-4 (DPP-4) inhibitor used for type 2 diabetes therapy . Key properties include:
- Purity: >95% (HPLC) , 97% .
- Synthesis: Derived from Boc-protected precursors (e.g., Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid, CAS: 486460-00-8) via deprotection and subsequent hydrochloride salt formation .
- Structural Features: The 2,4,5-trifluorophenyl group enhances metabolic stability and binding affinity due to fluorine’s electronegativity and lipophilicity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Mechanisms
The synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride typically involves enantioselective amidation, protection-deprotection strategies, and acid hydrolysis. Key routes include:
Boc-Protected Intermediate Synthesis
The Boc-protected intermediate, Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid , serves as a precursor. The method disclosed in CN112500316A involves reacting compound I (3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) with compound II (di-tert-butyl dicarbonate) in a biphasic solvent system .
Reaction Conditions :
-
Solvent : Toluene (immiscible with water, minimizes side reactions) .
-
Base : Sodium hydroxide (1:1.2 molar ratio relative to compound I) .
This method achieves >98% purity by suppressing condensation impurities through controlled pH and solvent selection . Liquid chromatography (Figures 1–4 in the patent) confirms the absence of dimeric byproducts .
Direct Condensation with Morpholinium Reagents
CZ2012872A3 and WO2014086325A1 describe a one-step condensation using 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) .
Procedure :
-
Substrates : Boc-protected amino acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1, triazolo[4,3-a]pyrazine.
-
Solvent : Propan-2-ol (facilitates reagent solubility and product crystallization) .
-
Isolation : Dilution with water induces crystallization at 15°C, yielding 94% product with >98% HPLC purity .
This method’s efficiency stems from DMTMM’s high reactivity, enabling completion in 10 minutes at 60°C .
Critical Process Parameters
Solvent Selection
Temperature and Time Optimization
-
Lower temperatures (0–40°C) : Favor Boc protection by reducing epimerization .
-
Elevated temperatures (60°C) : Accelerate DMTMM-mediated condensation but risk racemization without strict time control .
Impurity Profiling and Mitigation
Common Impurities
-
Dimeric species : Formed via amine-ester condensation (addressed by stoichiometric base use) .
-
Racemization : Mitigated by avoiding prolonged heating and strong acids .
Analytical Validation
-
HPLC : Monitors reaction progression (retention times: 8.2 min for product vs. 10.5 min for dimer) .
-
Chiral chromatography : Confirms enantiomeric excess (>99% R-configuration) .
Industrial Scalability and Cost Efficiency
Comparative Analysis of Methods
Method | Yield | Purity | Time | Cost Drivers |
---|---|---|---|---|
Boc Protection | 85–90% | >98% | 10–18 h | Solvent recovery |
DMTMM Condensation | 94% | >98% | 10 min | Reagent cost (DMTMM) |
The DMTMM route is preferable for large-scale production due to shorter reaction times, though Boc protection offers better stereochemical control for high-purity APIs .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Often employed to reduce any oxidized impurities or to modify the functional groups.
Substitution: Commonly used to replace the trifluorophenyl group with other substituents to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for creating chiral centers in synthetic organic chemistry.
Biology
In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its trifluorophenyl group can act as a probe to investigate the binding sites of enzymes and receptors.
Medicine
Medically, ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride is explored for its potential therapeutic effects. It is a key intermediate in the synthesis of drugs targeting neurological disorders and metabolic diseases.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its role as an intermediate makes it crucial for the large-scale synthesis of various active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of ®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets. The trifluorophenyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence metabolic pathways and neurotransmitter systems, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Phenyl Ring
The phenyl ring substituents critically influence electronic, steric, and pharmacokinetic properties. Below is a comparative analysis:
Impact of Substituents on Physicochemical Properties
- Electron-Withdrawing Groups (e.g., F, CN, CF₃) : Enhance stability against oxidative metabolism and improve target binding via σ-hole interactions .
- Halogen Differences : Fluorine (small, electronegative) vs. chlorine (larger, polarizable) alter steric bulk and electronic effects. For example, the dichlorophenyl analog (CAS 331847-11-1) may exhibit weaker target binding due to reduced electronegativity compared to trifluorophenyl .
Pharmacological Relevance
- Sitagliptin Intermediate : The 2,4,5-trifluorophenyl moiety in the target compound is essential for DPP-4 inhibition, as fluorine atoms optimize interactions with the enzyme’s active site .
- Analog Applications: 4-Cyanophenyl derivative (CAS 269726-85-4): May serve as a precursor for protease inhibitors due to cyano’s hydrogen-bonding capability . Trifluoromethylphenyl analogs (CAS 332061-78-6): Explored in oncology for targeting kinases with hydrophobic pockets .
Biologische Aktivität
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride (also known as BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid) is a compound of significant interest in medicinal chemistry due to its role as a key intermediate in the synthesis of sitagliptin phosphate, a medication used for treating type 2 diabetes. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C15H18F3NO4
- Molecular Weight : 333.30 g/mol
- CAS Number : 486460-00-8
The compound features a trifluorophenyl group which contributes to its biological activity and interaction with biological targets.
Synthesis
The synthesis of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid typically involves the following steps:
- Starting Material : The synthesis often begins with (S)-serine as a chiral pool.
- Key Intermediate Formation : The compound is synthesized through various methods that yield high purity and minimal impurities. For instance, one method reported a yield of 81.7% with a purity of 92.66% .
- Purification Techniques : Techniques such as extraction and chromatography are employed to isolate the desired product from by-products and impurities.
Pharmacological Role
This compound is primarily recognized for its role as an intermediate in the synthesis of sitagliptin phosphate. Sitagliptin is a DPP-IV inhibitor that enhances incretin levels in the body, leading to increased insulin secretion and decreased glucagon levels. This mechanism is crucial for managing blood glucose levels in diabetic patients.
The biological activity of (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid can be summarized as follows:
Case Studies and Research Findings
- Sitagliptin Synthesis : A study detailed an enantiospecific synthesis method for (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid using (S)-serine as a chiral pool. This method demonstrated an overall yield of 30% over ten steps .
- Toxicological Assessment : Safety data sheets indicate that while the compound may cause respiratory irritation upon inhalation and allergic reactions in sensitive individuals, detailed toxicological profiles remain under investigation .
- Comparative Studies : Research comparing various synthetic routes for producing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid highlighted differences in yield and purity based on reaction conditions such as solvent choice and temperature .
Q & A
Q. Basic: What are the recommended synthetic routes for preparing (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid hydrochloride with high enantiomeric purity?
Methodological Answer :
The compound is typically synthesized via chiral resolution or asymmetric synthesis. A common approach involves using a Boc-protected intermediate (e.g., Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid) to preserve stereochemistry during synthesis. The Boc group is introduced via tert-butoxycarbonyl protection of the amine, followed by acidic deprotection (e.g., HCl in dioxane) to yield the hydrochloride salt .
Key Data :
Parameter | Value | Source |
---|---|---|
Specific Rotation ([α]D) | +13.5° to +17.5° (c=1, MeOH) | |
Enantiomeric Excess (EE) | ≥99% (HPLC) |
Q. Basic: How is enantiomeric purity validated for this compound?
Methodological Answer :
Chiral HPLC is the gold standard. A validated method uses a chiral stationary phase (e.g., Chiralpak AD-H) with a mobile phase of hexane:isopropanol (80:20) and UV detection at 254 nm. Retention times and peak integration confirm enantiomeric ratios. Polarimetry (specific rotation) provides complementary data .
Q. Advanced: How do fluorine substitution patterns (2,4,5-trifluoro vs. other positions) influence biological activity in related compounds?
Methodological Answer :
Fluorine atoms enhance metabolic stability and modulate electronic effects. Comparative studies using analogs (e.g., 2,5-difluorophenol, 3,5-difluorophenyl derivatives) show that 2,4,5-trifluoro substitution optimizes steric and electronic interactions with target enzymes, as seen in protease inhibitors. Activity assays (IC₅₀) and molecular docking are used to validate these effects .
Q. Advanced: How can researchers address contradictions in stability data during prolonged experiments?
Methodological Answer :
Degradation due to organic compound instability (e.g., hydrolysis or oxidation) is mitigated by:
- Storage : Cool (2–8°C), dry conditions under inert gas (N₂/Ar).
- Experimental Design : Real-time stability testing (HPLC monitoring) under varying pH/temperature.
- Protocol Adjustments : Continuous cooling during assays to slow degradation, as demonstrated in HSI-based pollution studies .
Q. Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer :
- NMR : ¹H/¹³C/¹⁹F NMR confirms structure (e.g., trifluorophenyl proton signals at δ 7.2–7.8 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₁₀H₁₁ClF₃NO₂, MW 277.65).
- Elemental Analysis : Matches calculated C, H, N, F percentages (±0.3%) .
Q. Advanced: What strategies resolve low yields in chiral synthesis?
Methodological Answer :
- Catalytic Asymmetric Hydrogenation : Use of Rhodium-(R)-BINAP catalysts for enantioselective reduction.
- Dynamic Kinetic Resolution : Combines racemization and selective crystallization.
- Optimized Deprotection : Controlled HCl concentration (1–2 M) to minimize racemization .
Q. Advanced: How are degradation products identified and quantified?
Methodological Answer :
- LC-MS/MS : Detects hydrolyzed byproducts (e.g., free amine or defluorinated analogs).
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and humidity (75% RH) for 14 days, followed by HPLC-MS analysis .
Q. Basic: What storage conditions prevent hydrochloride salt deliquescence?
Methodological Answer :
Store in airtight containers with desiccants (silica gel) at 2–8°C. Avoid freeze-thaw cycles, which promote moisture absorption and salt dissociation .
Q. Advanced: How does the trifluorophenyl group impact solubility in aqueous buffers?
Methodological Answer :
The hydrophobic trifluorophenyl moiety reduces aqueous solubility. Solubility is enhanced via:
- pH Adjustment : Use citrate buffer (pH 4.0) for protonated amine solubility.
- Co-Solvents : 10–20% DMSO or PEG-400 in PBS .
Q. Advanced: What computational methods predict biological target interactions?
Methodological Answer :
Eigenschaften
IUPAC Name |
(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2.ClH/c11-7-4-9(13)8(12)2-5(7)1-6(14)3-10(15)16;/h2,4,6H,1,3,14H2,(H,15,16);1H/t6-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHZEWNJQKHBTG-FYZOBXCZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)F)CC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1F)F)F)C[C@H](CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661609 | |
Record name | (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204818-19-8 | |
Record name | (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.